4-Hydroxy Nebivolol

Descripción general

Descripción

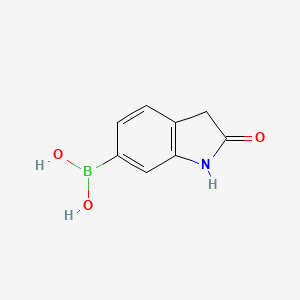

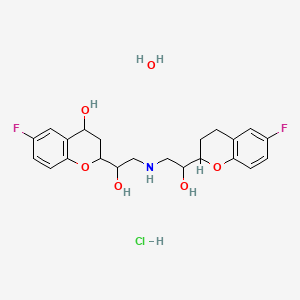

4-Hydroxy Nebivolol is a major metabolite of nebivolol, a medication used in the management and treatment of hypertension . It is formed by the hydroxylation of nebivolol by the cytochrome P450 (CYP) isoform CYP2D6 . The molecular formula of 4-Hydroxy Nebivolol is C22H28ClF2NO6 .

Molecular Structure Analysis

The molecular formula of 4-Hydroxy Nebivolol is C22H28ClF2NO6 . The IUPAC name is 6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrate;hydrochloride . The molecular weight is 475.9 g/mol .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of 4-Hydroxy Nebivolol is the hydroxylation of nebivolol by the cytochrome P450 (CYP) isoform CYP2D6 . More detailed information about other possible chemical reactions is not available in the search results.Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy Nebivolol is 475.9 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 6 . The exact mass is 475.1573216 g/mol . The topological polar surface area is 92.2 Ų .Aplicaciones Científicas De Investigación

Cardiovascular Drug Research

Methods of Application or Experimental Procedures

The metabolite was identified using Liquid Chromatography coupled with High-Resolution Mass Spectrometry and Chemometrics . The study was based on a human liver microsomes assay .

Results or Outcomes

Six biotransformation products were found, and one of them was identified as 4-Hydroxy Nebivolol . The study also found that one substance formed during liver cell metabolism is capable of activating nitric oxide (NO) production in endothelial cells .

Hypertension and Heart Failure Treatment

Summary of the Application

Nebivolol, the parent drug of 4-Hydroxy Nebivolol, is approved for the treatment of hypertension in the US, and hypertension and heart failure in Europe .

Methods of Application or Experimental Procedures

The application of Nebivolol in these treatments is based on its property as a highly selective β1 receptor antagonist . It also has a vasodilating effect mediated by the endothelial L-arginine/nitric oxide (NO) pathway .

Results or Outcomes

The dual mechanism of Nebivolol, responsible for the haemodynamic profile, explains the prominence given to this drug within the β-blocker family . It plays a key role in cardiovascular therapy, having been widely used for hypertension and chronic heart failure treatments .

In Silico Pharmacology

Summary of the Application

In silico pharmacology studies have been conducted on Nebivolol, the parent drug of 4-Hydroxy Nebivolol . These studies focus on young patients and dosage regimens .

Methods of Application or Experimental Procedures

The clinical data were obtained from six published literature reports . Then the data were used for model building, evaluation, and simulation . A two-compartment model with first-order absorption, lag time, linear elimination, and the following covariates: age and genotype were the ones best describing the population .

Results or Outcomes

Simulation of different dose regimens resulted in an increased chance of efficacy and safety when the dose regimen was altered to 6 mg every 36 hours . It is worth noting that the population in this study constituted of young and healthy individuals .

Essential Hypertension Management

Summary of the Application

Nebivolol, the parent drug of 4-Hydroxy Nebivolol, is used in the management of essential hypertension .

Methods of Application or Experimental Procedures

Nebivolol is a lipophilic β1-blocker administered clinically as a racemic mixture of equal proportions of its d- and l-enantiomers . It has an additive effect in combination with hydrochlorothiazide .

Results or Outcomes

Standing blood pressure and/or mean 24-hour ambulatory blood pressure is significantly and similarly reduced with nebivolol, atenolol or nifedipine . Nebivolol tended to prevent increases in early morning blood pressure better than nifedipine .

Direcciones Futuras

Nebivolol has shown comparable efficacy to currently recommended therapies in lowering peripheral blood pressure in adults with hypertension with a very low rate of side effects . It also has beneficial effects on central blood pressure compared with other β-blockers . Clinical data also suggest that nebivolol may be useful in patients who have experienced erectile dysfunction while on other β-blockers . These findings suggest potential utility in the treatment of hypertension and heart failure with reduced ejection fraction . Whether the advantages translate to an improved long-term clinical outcome remains to be clarified, and ongoing prospective studies will show this in the future .

Propiedades

IUPAC Name |

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO5.ClH.H2O/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLYRGGZJNHZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClF2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849563 | |

| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Nebivolol | |

CAS RN |

178383-76-1 | |

| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B595912.png)

![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)

![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)